diethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes ethyl groups, an ethoxyphenyl carbamoyl moiety, and triazole dicarboxylate functionalities
Preparation Methods
The synthesis of 4,5-DIETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol or ethanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.
Scientific Research Applications
4,5-DIETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4,5-DIETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to other triazole derivatives, 4,5-DIETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE stands out due to its unique structural features and diverse reactivity. Similar compounds include:
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 3,5-Dimethyl-4H-1,2,4-triazole
- 1,2,4-Triazole-3-carboxylic acid These compounds share the triazole core but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C18H22N4O6 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
diethyl 1-[2-(2-ethoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H22N4O6/c1-4-26-13-10-8-7-9-12(13)19-14(23)11-22-16(18(25)28-6-3)15(20-21-22)17(24)27-5-2/h7-10H,4-6,11H2,1-3H3,(H,19,23) |
InChI Key |
CAYMGZCDGISBCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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